Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained. This often requires optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide has several scientific research applications:
Mechanism of Action
The mechanism by which potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in many reactions, donating electrons to form new bonds. This process often involves the transfer of the trifluoroborate group to a palladium catalyst, which then facilitates the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
Uniqueness
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions that require robust and stable reagents .
Properties
Molecular Formula |
C10H9BF3KN2 |
---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methyl-5-phenylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c1-16-10(11(12,13)14)7-9(15-16)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1 |
InChI Key |
AVPIAXNMLLGPOA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=NN1C)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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